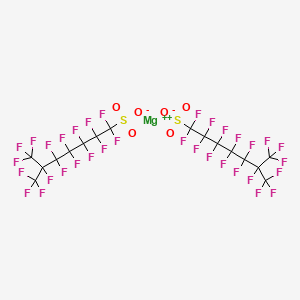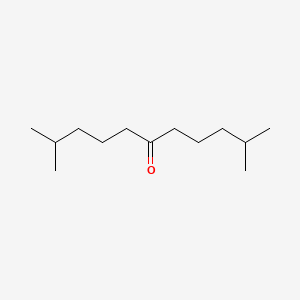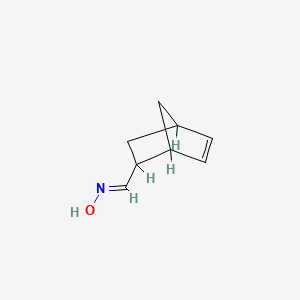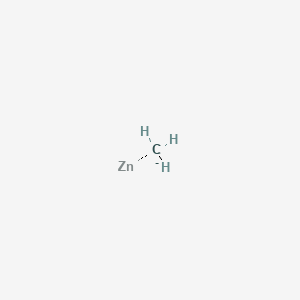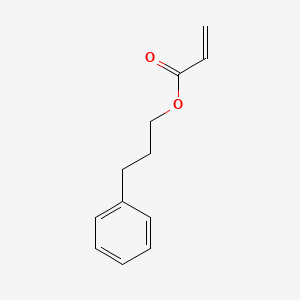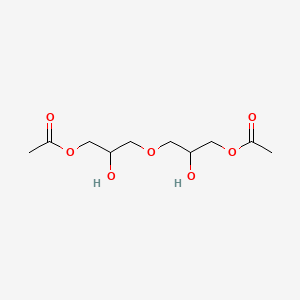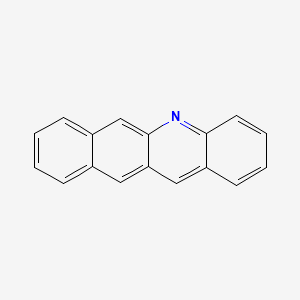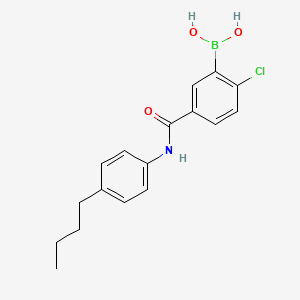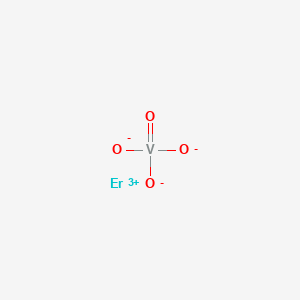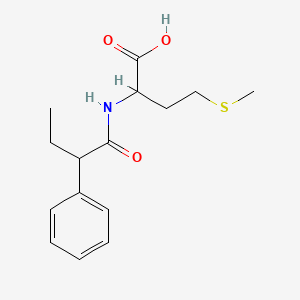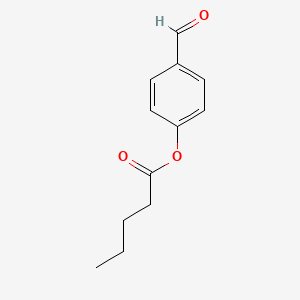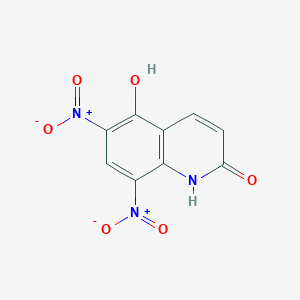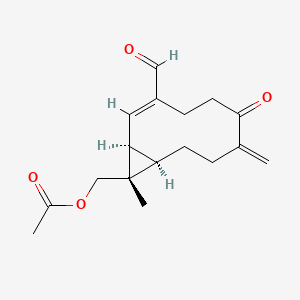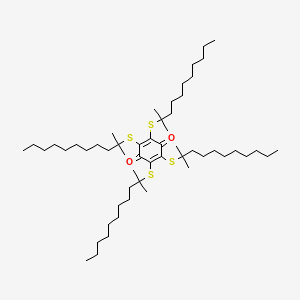
Tetrakis(tert-dodecylthio)-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(tert-dodecylthio)-p-benzoquinone: is a complex organic compound characterized by the presence of four tert-dodecylthio groups attached to a p-benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(tert-dodecylthio)-p-benzoquinone typically involves the reaction of p-benzoquinone with tert-dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
p-Benzoquinone+4tert-Dodecylthiol→this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(tert-dodecylthio)-p-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The tert-dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with new functional groups replacing the tert-dodecylthio groups.
Applications De Recherche Scientifique
Chemistry: Tetrakis(tert-dodecylthio)-p-benzoquinone is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and therapeutic applications, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound is used as an additive in materials science, including the development of polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of Tetrakis(tert-dodecylthio)-p-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Tetrakis(tert-butylthio)-p-benzoquinone
- Tetrakis(tert-octylthio)-p-benzoquinone
- Tetrakis(tert-decylthio)-p-benzoquinone
Comparison: Tetrakis(tert-dodecylthio)-p-benzoquinone is unique due to the presence of tert-dodecylthio groups, which impart distinct chemical and physical properties compared to similar compounds with shorter or longer alkyl chains
Propriétés
Numéro CAS |
52341-37-4 |
|---|---|
Formule moléculaire |
C54H100O2S4 |
Poids moléculaire |
909.6 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis(2-methylundecan-2-ylsulfanyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C54H100O2S4/c1-13-17-21-25-29-33-37-41-51(5,6)57-47-45(55)49(59-53(9,10)43-39-35-31-27-23-19-15-3)50(60-54(11,12)44-40-36-32-28-24-20-16-4)46(56)48(47)58-52(7,8)42-38-34-30-26-22-18-14-2/h13-44H2,1-12H3 |
Clé InChI |
YCHIUOKVRFFMMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)(C)SC1=C(C(=O)C(=C(C1=O)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC)SC(C)(C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


